molecular formula C7H7FN2O2 B8332935 2,3-Dimethyl-4-nitro-5-fluoropyridine

2,3-Dimethyl-4-nitro-5-fluoropyridine

Cat. No.: B8332935
M. Wt: 170.14 g/mol
InChI Key: MRSHNIJINGPLAJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitro-5-fluoropyridine is a substituted pyridine derivative characterized by a pyridine ring with the following substituents:

  • Methyl groups at positions 2 and 3 (electron-donating via inductive effects).
  • Nitro group at position 4 (strong electron-withdrawing).
  • Fluorine atom at position 5 (electron-withdrawing via inductive effects).

This unique combination of substituents creates a distinct electronic environment, influencing its reactivity, solubility, and applications in fields such as agrochemicals, pharmaceuticals, and materials science. The nitro group enhances stability and directs further functionalization, while fluorine improves metabolic stability and bioavailability in bioactive molecules.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-2,3-dimethyl-4-nitropyridine

InChI

InChI=1S/C7H7FN2O2/c1-4-5(2)9-3-6(8)7(4)10(11)12/h3H,1-2H3

InChI Key

MRSHNIJINGPLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds (identified via structural similarity analyses ) share partial substitution patterns with 2,3-Dimethyl-4-nitro-5-fluoropyridine but differ in substituent types, positions, or functional groups:

Compound Name Substituents (Positions) Key Differences from Target Compound Similarity Score CAS Number
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine Methoxy (4), Nitro (5), CF₃ (2) Methoxy vs. methyl; CF₃ vs. methyl at position 2 0.95 170886-13-2
2-(Difluoromethyl)-5-nitropyridine Difluoromethyl (2), Nitro (5) Missing methyl at position 3; nitro at 5 vs. 4 0.78 31872-65-8
2-Chloro-4-methoxy-5-nitropyridine Chloro (2), Methoxy (4), Nitro (5) Chloro vs. methyl; methoxy vs. nitro at position 4 0.68 31872-64-7
2,6-Diamino-3,5-difluoropyridine Amino (2,6), F (3,5) Amino groups vs. nitro; fluorine at 3 vs. 5 0.86 21717-95-3

Reactivity and Electronic Effects

  • Nitro Group Position : In this compound, the nitro group at position 4 strongly deactivates the ring, making electrophilic substitution challenging. In contrast, 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine has a methoxy group (electron-donating) at position 4, which partially counteracts the nitro group’s deactivation .
  • Fluorine vs. Chlorine : The fluorine atom at position 5 in the target compound provides greater electronegativity and smaller steric hindrance compared to chlorine in 2-Chloro-4-methoxy-5-nitropyridine, influencing solubility and reaction kinetics .
  • Amino Groups: 2,6-Diamino-3,5-difluoropyridine exhibits nucleophilic reactivity due to amino groups, unlike the nitro-dominated electron-withdrawing profile of the target compound .

Physical Properties

  • Hydrophobicity: The methyl groups in this compound increase hydrophobicity relative to methoxy or amino-substituted analogs.
  • Melting Points: Nitro and fluorine substituents elevate melting points compared to amino or methoxy analogs due to stronger dipole interactions.

Preparation Methods

Precursor Synthesis: 2,3-Dimethyl-5-fluoropyridine

The foundational step involves preparing the fluorinated pyridine core. A common approach starts with 2,3-dimethylpyridine , which undergoes directed halogenation followed by fluorination:

  • Chlorination at Position 5 :

    • Reagents : Chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., AlCl₃).

    • Conditions : 80–100°C, 4–6 hours.

    • Outcome : 2,3-dimethyl-5-chloropyridine is obtained with >85% yield.

  • Fluorination via Nucleophilic Substitution :

    • Reagents : Anhydrous potassium fluoride (KF) with phase-transfer catalysts (e.g., cetyltrimethylammonium bromide).

    • Solvent : Sulfolane or dimethylacetamide.

    • Conditions : 140–160°C, 8–12 hours.

    • Outcome : Substitution of chlorine with fluorine yields 2,3-dimethyl-5-fluoropyridine (75–90% yield).

Nitration at Position 4

The nitro group is introduced para to the methyl groups, leveraging their electron-donating effects to direct electrophilic attack:

  • Reagents : Potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).

  • Mechanism : The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich position 4.

  • Conditions :

    • Temperature : -10°C to 20°C during reagent addition; 80–120°C for reaction completion.

    • Time : 0.5–12 hours, monitored via HPLC.

  • Outcome : 2,3-dimethyl-4-nitro-5-fluoropyridine is isolated in 90–93% yield after extraction (e.g., dichloromethane) and purification.

Optimization of Reaction Parameters

Nitration Efficiency

Key variables influencing nitration efficiency include:

ParameterOptimal RangeImpact on Yield/Purity
H₂SO₄ Concentration95–98%Higher acidity enhances NO₂⁺ generation.
KNO₃ Equivalents1.1–1.3 eqExcess reagent minimizes side products.
Temperature Control-10°C → 120°C (gradient)Prevents exothermic decomposition.

Example :

  • Low-Temperature Addition : At -10°C, slow addition of KNO₃/H₂SO₄ reduces side reactions (e.g., ring sulfonation).

  • High-Temperature Reaction : Heating to 120°C ensures complete nitration within 30 minutes.

Fluorination Challenges

Fluorination efficiency depends on:

  • KF Reactivity : Amorphous KF outperforms crystalline forms due to higher surface area.

  • Solvent Polarity : Sulfolane (ε = 43.3) enhances ionic dissociation, improving fluoride nucleophilicity.

  • Catalyst Role : Phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) facilitate interfacial reactions, boosting yields by 15–20%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for methyl groups (δ 2.2–2.5 ppm), aromatic protons (δ 8.1–8.4 ppm), and fluorine coupling (J = 10–12 Hz).

  • ¹³C NMR : Peaks at δ 150–155 ppm (C-F), 125–130 ppm (C-NO₂).

  • FTIR : Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric), 1350 cm⁻¹ (NO₂ symmetric), 1230 cm⁻¹ (C-F).

HPLC Monitoring

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile/water (70:30).

  • Retention Time : 8.2 minutes for this compound.

Comparative Analysis of Nitrating Agents

AgentAdvantagesDisadvantages
KNO₃/H₂SO₄Minimal NOx emissions, high yieldRequires strict temperature control
HNO₃/H₂SO₄Faster reactionGenerates toxic NO₂ fumes
Acetyl NitrateMild conditionsExpensive, low scalability

Industrial-Scale Considerations

Waste Reduction

  • Solvent Recovery : Distillation and reuse of sulfolane (>95% recovery).

  • Acid Neutralization : Ca(OH)₂ treatment of spent H₂SO₄ to produce gypsum.

Emerging Methodologies

Photoredox Catalysis

Recent advances explore visible-light-mediated nitration, though yields remain suboptimal (<50%).

Flow Chemistry

Microreactors enable precise control over exothermic nitration steps, reducing batch variability .

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dimethyl-4-nitro-5-fluoropyridine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Fluorination : Direct fluorination at the 5-position using agents like Selectfluor or KF under microwave-assisted conditions.

Nitration : Nitration at the 4-position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

Methylation : Introduction of methyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acids) .
Key factors affecting yield:

  • Catalyst selection : Pd(OAc)₂ with XPhos ligand improves coupling efficiency .
  • Temperature control : Lower temperatures (~50°C) minimize decomposition of nitro groups.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures high purity.

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:
  • Fluorine-induced splitting in ¹H NMR (e.g., J = 8–12 Hz for H-5) .
  • Nitro group deshields adjacent carbons (δ ~150 ppm in ¹³C NMR) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₇H₈FN₂O₂: 187.0473) .
  • HPLC/UPLC : Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitro group .
  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄) due to nitro group reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The 2,3-dimethyl groups hinder access to the pyridine ring, requiring bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Electronic effects : The electron-withdrawing nitro and fluorine groups activate the ring for nucleophilic substitution but deactivate it for electrophilic reactions.
  • Case Study : Pd-catalyzed amination at the 2-position proceeds at 80°C with Cs₂CO₃ as a base, leveraging the nitro group’s meta-directing effect .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using different palladium catalysts?

  • Methodological Answer :
  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and Pd(dba)₂ with ligands like XPhos or SPhos to optimize turnover .
  • Additives : Add KI or TBAB to stabilize Pd species in polar solvents (DMF, DMSO).
  • Data reconciliation : Use Design of Experiments (DoE) to analyze interactions between temperature, solvent, and catalyst loading.
  • Example : A study showed Pd(OAc)₂/XPhos in toluene yielded 72% product vs. 50% with PdCl₂/SPhos in DMF .

Q. How can computational methods predict the regioselectivity of nitration in polysubstituted pyridine derivatives like this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to compute electrostatic potential maps, identifying electron-deficient regions prone to nitration.
  • Hammett substituent constants : σₘ values for –NO₂ (–0.71) and –F (+0.34) predict para/ortho nitration preferences.
  • Case Study : MD simulations show steric hindrance from methyl groups directs nitration to the 4-position .

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